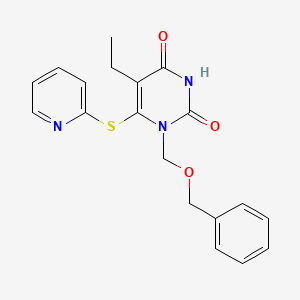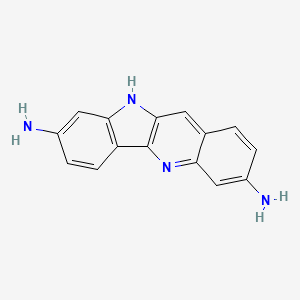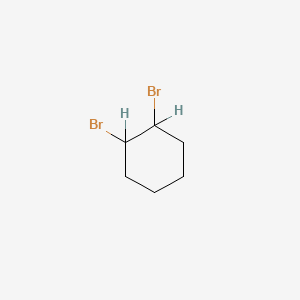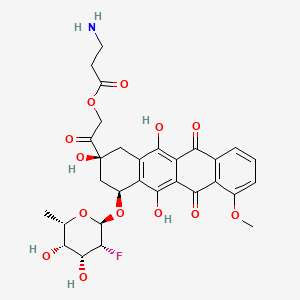
Galarubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galarubicin is an anthracycline derivative with antineoplastic activity developed to circumvent doxorubicin resistance.
Wissenschaftliche Forschungsanwendungen
Understanding Evolution and Scientific Inquiry
Galarubicin has been indirectly involved in research addressing teachers' understandings of scientific inquiry and evolutionary concepts. Crawford et al. (2005) utilized software-based materials, not directly related to Galarubicin but providing context for learning about the nature of scientific knowledge, which is relevant in the broader spectrum of scientific research including drug development (Crawford, Zembal-Saul, Munford, & Friedrichsen, 2005).
Drug Effect Analysis and Gene Expression
Galahad, a web-based application for analyzing drug effects, offers insights into the pharmacological impacts of drugs, including potentially Galarubicin. This tool, developed by Laenen et al. (2015), helps in understanding the mode of action and off-target effects of drugs, which can be essential for comprehending the broader implications of Galarubicin in scientific research (Laenen, Ardeshirdavani, Moreau, & Thorrez, 2015).
Pectin Biosynthesis and Homogalacturonan
Research into pectin biosynthesis, specifically homogalacturonan galacturonosyltransferase, may have tangential relevance to the broader field of biochemical research, which includes Galarubicin. Sterling et al. (2006) identified the GAUT1 gene as critical for pectin synthesis, providing insights into complex polysaccharides synthesis, a field potentially intersecting with Galarubicin research (Sterling et al., 2006).
Metabolic Engineering for L-ascorbic Acid Production
The engineering of Aspergillus niger for L-ascorbic acid production using D-galacturonic acid pathway, as studied by Kuivanen, Penttilä, & Richard (2015), is an example of the innovative use of metabolic pathways in scientific research. This kind of metabolic engineering could be related to the processes involved in the development and application of Galarubicin (Kuivanen, Penttilä, & Richard, 2015).
Eigenschaften
CAS-Nummer |
195612-80-7 |
|---|---|
Produktname |
Galarubicin |
Molekularformel |
C30H32FNO13 |
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |
InChI |
InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
CKXIPXAIFMTQCS-LRDUUELOSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
Synonyme |
7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



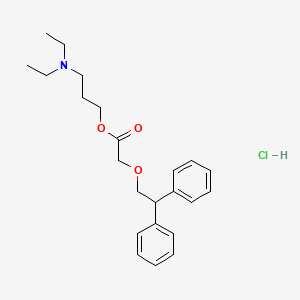
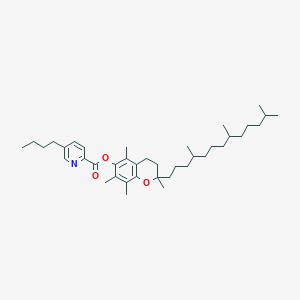
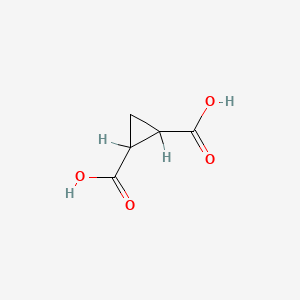
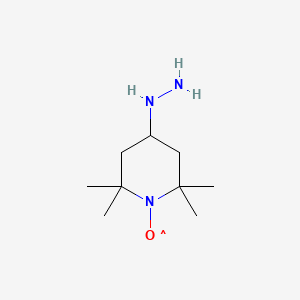
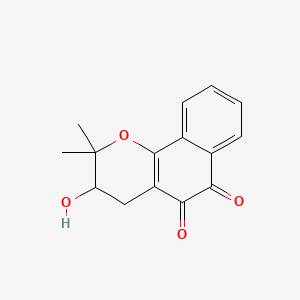
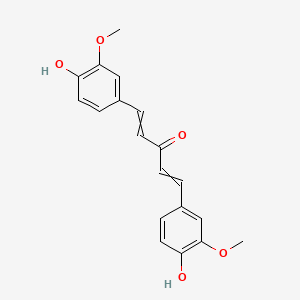
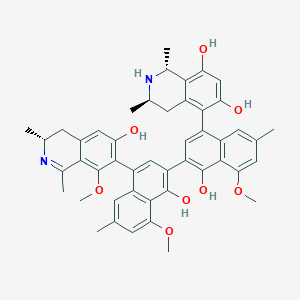
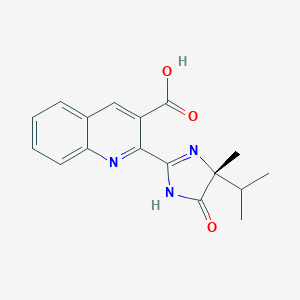
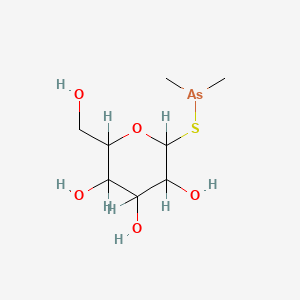
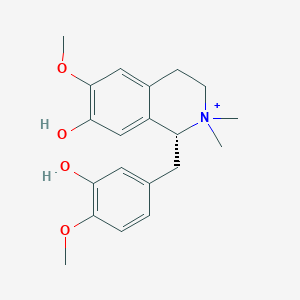
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
